molecular formula C19H19NO3 B2794210 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one CAS No. 869076-97-1

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Cat. No.: B2794210
CAS No.: 869076-97-1
M. Wt: 309.365
InChI Key: WESDRBVZIXBMPS-YVLHZVERSA-N
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Description

This compound is a benzofuran derivative characterized by a benzylidene substituent at position 2, a dimethylamino-methyl group at position 7, a hydroxyl group at position 6, and a 4-methyl substitution on the benzylidene ring. Its Z-configuration ensures specific spatial orientation, influencing molecular interactions. The dimethylamino group enhances solubility, while the 4-methylbenzylidene moiety balances lipophilicity and electronic effects.

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-4-6-13(7-5-12)10-17-18(22)14-8-9-16(21)15(11-20(2)3)19(14)23-17/h4-10,21H,11H2,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESDRBVZIXBMPS-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their modifications are summarized below:

Compound Name Substituent Variations Key Structural Features
Target Compound 4-Methylbenzylidene, dimethylamino-methyl, 6-OH Z-configuration; moderate lipophilicity; electron-donating methyl group
(Z)-2-(2-Fluorobenzylidene)-6-hydroxy-4-methyl analog () 2-Fluorobenzylidene instead of 4-methyl Strong electron-withdrawing fluorine; potential increased polarity
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl analog () 4-Methoxybenzylidene, 7-methyl Methoxy group enhances electron density; methyl at position 7 adds steric bulk
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methyl analog () 4-Bromobenzylidene, E-configuration, benzyloxy at position 6 Bromo increases lipophilicity; E-configuration alters binding geometry
(Z)-7-((Bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxy analog () Bis(2-methoxyethyl)amino group, 2-chlorobenzylidene Larger, polar amino group; chloro substituent adds electron-withdrawing character

Physicochemical and Pharmacokinetic Properties

Data from docking studies and solubility assessments ():

Compound Type Water Solubility (LogS) Bioavailability Score Synthetic Accessibility Score (SAS)
Target Compound Moderate (~-3.5) 0.55 (estimated) ~2.8
Hydroxybenzofurans () High (LogS > -3.0) 0.55–0.56 1.5–3.42
Bromo-substituted () Low (LogS ~-4.2) 0.48 (estimated) ~3.8 (higher complexity)
Methoxy-substituted () Moderate (~-3.7) 0.53 ~2.5
  • Solubility: The target compound’s dimethylamino group improves solubility compared to bromo- or chloro-substituted analogs but is less hydrophilic than hydroxy-rich derivatives .
  • SAS : Methyl and methoxy groups simplify synthesis (SAS ~2.5–2.8), while bulkier substituents (e.g., bis-methoxyethyl) increase complexity .

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